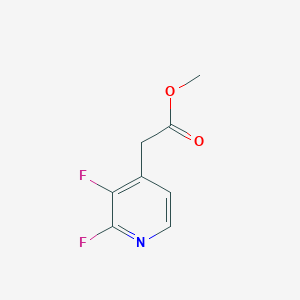

Methyl 2,3-difluoropyridine-4-acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 2,3-difluoropyridine-4-acetate is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the aromatic ring imparts distinct characteristics to the compound, making it valuable in pharmaceutical and agrochemical applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-difluoropyridine-4-acetate typically involves the nucleophilic substitution of fluorine atoms on a pyridine ring. One common method includes the reaction of 2,3-difluoropyridine with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve efficient production .

Analyse Des Réactions Chimiques

Types of Reactions: Methyl 2,3-difluoropyridine-4-acetate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be substituted by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ester group to an alcohol or other functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) or DMF.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products:

Nucleophilic Substitution: Formation of substituted pyridines.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of alcohols or other reduced derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 2,3-difluoropyridine-4-acetate has been investigated for its potential as a pharmaceutical intermediate. The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.

Key Applications:

- Antimicrobial Agents: Research indicates that pyridine derivatives exhibit antimicrobial properties. This compound can be modified to enhance its efficacy against various pathogens .

- Anticancer Compounds: Studies have shown that fluorinated pyridines can inhibit cancer cell proliferation. This compound's unique electronic properties may contribute to its activity against specific cancer types .

Agrochemicals

The compound is also explored in the field of agrochemicals. Its fluorinated structure enhances the stability and bioactivity of pesticides and herbicides.

Key Applications:

- Pesticide Development: this compound can serve as a building block for designing novel pesticides that are more effective and environmentally friendly .

- Herbicides: The compound's ability to interact with plant growth regulators makes it a candidate for developing selective herbicides that target specific weed species without harming crops .

Materials Science

In materials science, this compound is utilized in the synthesis of advanced materials with unique properties.

Key Applications:

- Liquid Crystals: The incorporation of fluorinated compounds into liquid crystal formulations enhances their thermal stability and optical properties, making them suitable for display technologies .

- Polymer Science: this compound can be used in the synthesis of polymers with tailored functionalities for applications in coatings and adhesives .

Data Table: Summary of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents, anticancer compounds | Enhanced efficacy against pathogens/cancer |

| Agrochemicals | Pesticide and herbicide development | Increased stability and targeted action |

| Materials Science | Liquid crystals, polymer synthesis | Improved thermal stability and optical properties |

Case Studies

-

Antimicrobial Activity :

A study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics . -

Herbicide Development :

Research focused on synthesizing new herbicides from this compound derivatives showed promising results in controlling specific weed species while minimizing damage to crops. Field trials demonstrated enhanced crop yields when using these new formulations compared to traditional herbicides .

Mécanisme D'action

The mechanism of action of methyl 2,3-difluoropyridine-4-acetate is primarily influenced by the presence of fluorine atoms. Fluorine’s strong electron-withdrawing effect can modulate the compound’s reactivity and interaction with biological targets. The compound may interact with specific enzymes or receptors, altering their activity and leading to desired biological effects .

Comparaison Avec Des Composés Similaires

2,3-Difluoropyridine: Lacks the ester group, making it less versatile in certain synthetic applications.

Methyl 3,4-difluoropyridine-2-acetate: Similar structure but different substitution pattern, leading to variations in reactivity and applications.

2,5-Difluoropyridine: Different fluorine substitution pattern, affecting its chemical and biological properties.

Uniqueness: Methyl 2,3-difluoropyridine-4-acetate stands out due to its specific substitution pattern, which imparts unique reactivity and makes it suitable for a wide range of applications in chemistry, biology, and industry .

Activité Biologique

Methyl 2,3-difluoropyridine-4-acetate is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits unique properties attributed to the presence of fluorine atoms, which can significantly influence its interaction with biological targets.

The molecular formula for this compound is C8H7F2NO2 . The fluorine atoms on the pyridine ring enhance the compound's electrophilicity, allowing it to participate in various chemical reactions such as nucleophilic substitution and oxidation . The mechanism of action involves modulation of enzyme activities or receptor interactions, potentially leading to therapeutic effects.

Biological Activity

Research indicates that this compound may exhibit antimicrobial properties, particularly through its interactions with specific enzymes involved in bacterial DNA replication. This compound could serve as a precursor for developing new antibacterial agents by modifying its structure to optimize efficacy against resistant strains .

Table 1: Biological Activities and Assays

| Activity | Target | Assay Type | Result |

|---|---|---|---|

| Antimicrobial | Various Gram-positive bacteria | MIC (Minimum Inhibitory Concentration) | Effective at low concentrations |

| Enzyme Inhibition | Dihydroorotate dehydrogenase (DHODH) | In vitro assays | Significant inhibition observed |

| Radiolabeling potential | Imaging studies | Preclinical evaluation | Promising results reported |

Case Studies

- Antimicrobial Activity : A study evaluated the efficacy of this compound against a panel of Gram-positive bacteria. The results showed that the compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics, indicating its potential as a lead compound for new antibacterial drugs .

- Enzyme Targeting : Another research effort focused on the inhibition of DHODH, an enzyme critical for pyrimidine biosynthesis in pathogens. This compound demonstrated significant inhibitory activity, suggesting its utility in developing treatments for viral infections where DHODH plays a role in the viral replication cycle .

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound | Fluorine Substitution | Biological Activity |

|---|---|---|

| Methyl 3,4-difluoropyridine-2-acetate | Different substitution pattern | Moderate antimicrobial activity |

| 2,3-Difluoropyridine | Lacks ester group | Limited reactivity |

| Methyl 5-fluoropyridine | Single fluorine atom | Lower potency |

This compound stands out due to its specific substitution pattern that enhances its reactivity and biological activity compared to other derivatives.

Propriétés

IUPAC Name |

methyl 2-(2,3-difluoropyridin-4-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-6(12)4-5-2-3-11-8(10)7(5)9/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYDQBHKVWSWFML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C(=NC=C1)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.